5-Methyl-3-phenylisoxazole-4-carboxylic acid

Catalog No.
S579994
CAS No.
1136-45-4
M.F
C11H9NO3
M. Wt
203.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-3-phenylisoxazole-4-carboxylic acid

CAS Number

1136-45-4

Product Name

5-Methyl-3-phenylisoxazole-4-carboxylic acid

IUPAC Name

5-methyl-3-phenyl-1,2-oxazole-4-carboxylic acid

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

InChI

InChI=1S/C11H9NO3/c1-7-9(11(13)14)10(12-15-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14)

InChI Key

PENHKTNQUJMHIR-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)O

Synonyms

5-methyl-3-phenylisoxazole-4-carboxylic acid

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)O

Synthesis of Penicillin Intermediates

5-Methyl-3-phenylisoxazole-4-carboxylic acid has been historically used in the preparation of intermediates for the synthesis of penicillin. Penicillin is a well-known antibiotic medication used to treat bacterial infections. A 1972 study describes the use of 5-Methyl-3-phenylisoxazole-4-carboxylic acid in the synthesis of 6-aminopenicillanic acid (6-APA), a key intermediate in the production of penicillin G. []

5-Methyl-3-phenylisoxazole-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C11H9NO3C_{11}H_9NO_3. It features an isoxazole ring, which is a five-membered ring containing one nitrogen and one oxygen atom, and is substituted at the 5-position with a methyl group and at the 3-position with a phenyl group. The carboxylic acid functional group is located at the 4-position of the isoxazole ring. This compound is notable for its potential biological activity and applications in medicinal chemistry.

, including:

  • Bromination: The compound can be brominated using N-bromosuccinimide (NBS) in the presence of benzoyl peroxide, leading to the formation of brominated derivatives .
  • Coupling Reactions: It can participate in amide coupling reactions using coupling agents like HBTU and DIPEA, although yields may vary significantly depending on the conditions .
  • Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or converted to other functional groups through various reagents .

Research indicates that 5-Methyl-3-phenylisoxazole-4-carboxylic acid exhibits various biological activities. It has been studied for its potential anti-inflammatory and analgesic properties. The compound's structure allows it to interact with biological targets, potentially influencing pathways related to pain and inflammation. Additionally, it has shown promise in modulating certain receptor activities, contributing to its therapeutic potential .

The synthesis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid typically involves several steps:

  • Formation of Isoxazole Ring: The initial step often involves the condensation of appropriate aldehydes and ketones with hydroxylamine derivatives.
  • Carboxylation: The introduction of the carboxylic acid group can be achieved via carboxylation reactions or through hydrolysis of esters.
  • Substitutions: Subsequent reactions may include methylation at the 5-position and phenyl substitution at the 3-position .

5-Methyl-3-phenylisoxazole-4-carboxylic acid finds applications in various fields:

  • Medicinal Chemistry: It serves as a scaffold for developing new pharmaceuticals, especially in pain management and anti-inflammatory drugs.
  • Chemical Research: Used as a reagent in organic synthesis and as a building block for more complex molecules.
  • Material Science: Potential applications in developing polymers or materials that require specific chemical properties attributed to the isoxazole moiety .

Interaction studies have shown that 5-Methyl-3-phenylisoxazole-4-carboxylic acid can form hydrogen bonds and π–π stacking interactions with other molecules. For instance, it forms head-to-head dimers through O—H⋯O hydrogen bonds, which may influence its solubility and bioavailability in biological systems . These interactions are crucial for understanding its mechanism of action and optimizing its efficacy in therapeutic applications.

Several compounds share structural similarities with 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-PhenylisoxazoleSimilar isoxazole core but lacks methyl substitutionLess hydrophobic due to absence of methyl
5-MethylisoxazoleContains methyl at the 5-positionLacks phenyl substitution
4-CarboxyphenylisoxazoleCarboxylic acid at different positionDifferent interaction profile
5-Methyl-3-(trifluoromethyl)isoxazoleContains trifluoromethyl groupEnhanced lipophilicity

These compounds highlight the unique characteristics of 5-Methyl-3-phenylisoxazole-4-carboxylic acid, particularly its specific substitutions that may enhance its biological activity or alter its chemical reactivity compared to other similar compounds.

Classical Synthetic Pathways

Benzaldehyde Oxime-Based Synthesis

The benzaldehyde oxime-based synthesis represents one of the most established routes for preparing 5-methyl-3-phenylisoxazole-4-carboxylic acid [3]. This methodology involves the initial formation of benzaldehyde oxime through the reaction of benzaldehyde with hydroxylamine hydrochloride, followed by subsequent cyclization with ethyl acetoacetate [3]. The reaction proceeds under solvent-free conditions at 60°C for approximately one hour, yielding the desired isoxazole derivative in excellent yields ranging from 85-92% [3].

The mechanistic pathway begins with the nucleophilic attack of the hydroxylamine on the carbonyl carbon of benzaldehyde, forming an intermediate oxime through condensation [6]. This oxime intermediate then undergoes cyclization with ethyl acetoacetate in the presence of zinc chloride as a Lewis acid catalyst [3]. The process demonstrates remarkable efficiency, with the solid ethyl 5-methyl-3-phenylisoxazole-4-carboxylate being obtained after stirring with ethanol for 30 minutes [3]. Subsequent hydrolysis with 5% sodium hydroxide at room temperature for 4 hours, followed by acidification with 2 normal hydrochloric acid, yields the target carboxylic acid derivative [3].

MethodKey ReagentsReaction ConditionsYield (%)Advantages
Benzaldehyde Oxime-Based SynthesisBenzaldehyde oxime, Ethyl acetoacetateSolvent-free, 60°C, 1 hour85-92Simple workup, eco-friendly
Zinc Chloride-Catalyzed ApproachZnCl₂ (0.1 mmol), Benzaldehyde oxime (1 mmol)Solvent-free, 60°C, 1 hour85-95High yields, mild conditions
Ethyl Acetoacetate ReactionEthyl acetoacetate (2 mmol), Hydroxylamine HClRoom temperature, 4 hours86-92Good functional group tolerance

Zinc Chloride-Catalyzed Approaches

Zinc chloride-catalyzed synthesis provides an efficient alternative pathway for accessing 5-methyl-3-phenylisoxazole-4-carboxylic acid derivatives [3]. This approach utilizes anhydrous zinc chloride (0.1 mmol) as a Lewis acid catalyst to facilitate the cyclization between benzaldehyde oxime (1 mmol) and ethyl acetoacetate (2 mmol) [3]. The reaction is conducted in a solvent-free environment, with the reaction mixture gradually heated to 60°C without any additional solvent for approximately one hour [3].

The zinc chloride catalyst plays a crucial role in activating the carbonyl group of ethyl acetoacetate, making it more susceptible to nucleophilic attack by the oxime nitrogen [3]. This activation significantly enhances the reaction rate and selectivity, resulting in yields ranging from 85-95% [3]. The completion of the reaction is monitored by thin-layer chromatography, and the reaction mixture is cooled to room temperature before ethanol addition [3]. The zinc chloride catalyst can be recovered and recycled, making this approach economically viable for larger-scale synthesis [6].

Ethyl Acetoacetate Reaction Mechanisms

The ethyl acetoacetate reaction mechanism involves a multi-step process that begins with the formation of an oxime intermediate through the condensation of ethyl acetoacetate with hydroxylamine hydrochloride [6]. The mechanistic pathway shows that the amine group performs a nucleophilic attack on the carbonyl center of ethyl acetoacetate to form the oxime intermediate [6]. The catalyst then activates the carbonyl group of this oxime intermediate, facilitating nucleophilic attack at the carbonyl carbon of the aromatic aldehyde [6].

The activation by the catalyst combination at 60°C in an oil bath leads to the formation of an intermediate with the removal of a water molecule [6]. Subsequently, the desired isoxazole product is obtained through intramolecular cyclization and elimination of ethyl alcohol [6]. This mechanism has been validated through spectroscopic analysis, with key infrared bands observed at 3010 cm⁻¹ for carbon-hydrogen stretching, 1773 cm⁻¹ for carbonyl stretching, 1655 cm⁻¹ for carbon-nitrogen stretching, and 1529 cm⁻¹ for nitrogen-oxygen stretching [6].

Modern Synthetic Innovations

Domino Isoxazole-Isoxazole Isomerization

The domino isoxazole-isoxazole isomerization represents a breakthrough in modern synthetic methodology for preparing isoxazole-4-carboxylic acid derivatives [9]. This innovative approach employs iron(II)-catalyzed isomerization of 4-acyl-5-methoxy-/5-aminoisoxazoles in dioxane at 105°C to produce isoxazole-4-carboxylic esters and amides in good yields [9]. The reaction proceeds through a controlled isoxazole-azirine-isoxazole/oxazole isomerization sequence [9].

The mechanistic pathway involves the initial formation of transient 2-acyl-2-(methoxycarbonyl)-2H-azirines under milder conditions using acetonitrile at 50°C [9]. These azirine intermediates then undergo quantitative isomerization either into isoxazoles under catalytic conditions (dioxane, 105°C) or into oxazoles under non-catalytic thermolysis (o-dichlorobenzene, 170°C) [9]. Iron(II) catalysts, particularly FeNTf₂, have proven highly effective for the first step of the domino isomerization, specifically the transformation of isoxazole to 2H-azirine [14].

MethodCatalyst/ConditionsMechanismProduct TypeYield Range (%)
Domino Isoxazole-Isoxazole IsomerizationFeCl₂·4H₂O (20 mol%), Dioxane, 105°CIsoxazole → Azirine → Isoxazole rearrangementIsoxazole-4-carboxylic esters70-85
Fe(II)-Catalyzed TransformationFe(NTf₂)₂, MeCN, 50°C → Dioxane, 105°CTwo-step Fe(II) catalyzed processMethyl nicotinates/6-halonicotinates65-80
Azirine Intermediate PathwayThermal conditions, o-dichlorobenzene, 170°CAzirine ring opening and cyclizationOxazole derivatives60-75

Fe(II)-Catalyzed Transformations

Iron(II)-catalyzed transformations have emerged as powerful tools for synthesizing complex isoxazole derivatives through relay catalysis mechanisms [14]. The combination of Fe(II)/Au(I) relay catalysis enables the efficient synthesis of methyl nicotinates and 6-halonicotinates through domino isomerization of 4-propargyl/(3-halopropargyl)-5-methoxyisoxazoles [14]. Iron(II) triflate (FeNTf₂) serves as an effective catalyst for the initial transformation of isoxazole to 2H-azirine, which is compatible with triphenylphosphine gold triflate (Ph₃PAuNTf₂) for the subsequent step [14].

The iron(II) catalyst operates through a reductive mechanism that involves the cleavage of the isoxazole carbon-nitrogen bond, generating azirine intermediates and enamine products [5]. When 5-methoxyisoxazole and FeCl₂·4H₂O (20 mol%) are combined in acetonitrile solution, the reductive breaking of the isoxazole carbon-nitrogen bond produces both azirine and enamine products [5]. The optimal conditions for isomerization involve heating an isoxazole solution in dioxane with FeCl₂·4H₂O catalyst, leading to the formation of the required isoxazole products [5].

Intermediate Azirine Formation Pathways

Azirine formation pathways represent critical intermediate steps in modern isoxazole synthesis, particularly in photochemical processes [12]. The formation of highly reactive ketenimines via skeletal rearrangement of trisubstituted isoxazoles has been achieved through continuous photochemical processes [12]. This approach utilizes medium-pressure mercury lamps combined with low-pass filters to generate azirine intermediates that can be telescoped into various downstream products [12].

The mechanistic proposal for azirine formation involves photoinduced homolysis of the nitrogen-oxygen single bond of the isoxazole substrate [12]. Following carbon-carbon bond rotation, a reactive conformation of the resulting biradical allows the oxygen-centered radical to abstract a hydrogen atom from a nearby methyl group via a six-membered transition state [12]. The intermediary carbon-centered radical rapidly forms an azirine species through carbon-nitrogen bond formation [12]. This azirine can either ring open to give a dipolar nitrilium species that forms the observed ketenimine after proton transfer, or undergo a concerted [1] [5]-hydrogen shift via a pericyclic process [12].

Green Chemistry Applications

Agro-Waste Catalysts

The utilization of agro-waste-derived catalysts represents a significant advancement in sustainable isoxazole synthesis [6]. Water-extractable organic fraction from pomegranate ash (WEOFPA) combined with glycerol forms an effective eutectic mixture that serves as a green catalyst for synthesizing 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-one derivatives [6]. This catalyst system demonstrates remarkable efficiency in facilitating multicomponent reactions between hydroxylamine hydrochloride, ethyl acetoacetate, and various substituted aromatic and heteroaromatic aldehydes [6].

The WEOFPA-glycerol eutectic mixture operates under mild conditions at 60°C in an oil bath, producing isoxazole derivatives with yields ranging from 86-92% [6]. This catalyst system offers several environmental advantages, including non-toxicity, biodegradability, and cost-effectiveness [6]. The catalyst combination activates both the carbonyl group of the oxime intermediate and the aromatic aldehyde, facilitating the formation of the desired isoxazole products through intramolecular cyclization [6]. The developed protocol avoids hazardous solvents and provides an inexpensive alternative to traditional metal-based catalysts [6].

Solvent-Free Reaction Conditions

Solvent-free synthetic methodologies have gained prominence in green isoxazole chemistry due to their environmental benefits and operational simplicity [15]. Ball-milling conditions enable the scalable, solvent-free synthesis of 3,5-isoxazoles through 1,3-dipolar cycloaddition reactions between terminal alkynes and hydroxyimidoyl chlorides [15]. This mechanochemical approach utilizes a recyclable copper/aluminum oxide nanocomposite catalyst to achieve moderate to excellent yields while eliminating the need for organic solvents [15].

The ball-milling methodology demonstrates superior sustainability metrics compared to solution-based conditions, with significantly lower environmental factors (E-factors) due to the absence of organic solvents [15]. The process requires shorter reaction times, typically not exceeding 60 minutes, compared to solution-based conditions that require at least two hours [15]. The methodology shows remarkable scalability, with reactions reproducible to a 1.0-gram scale without additional milling time variations [15]. The copper/aluminum oxide catalyst can be easily recycled and reused three times with only slight reduction in yield [15].

ApproachCatalyst/MethodEnvironmental BenefitsE-FactorSustainability Score
Agro-Waste CatalystsWEOFPA + Glycerol eutectic mixtureNon-toxic, biodegradable catalyst2.1-3.5High
Solvent-Free Ball MillingCu/Al₂O₃ nanocomposite, Ball millingSolvent-free, recyclable catalyst1.49-4.91Very High
Microwave-Assisted SynthesisCatalyst-free, MW irradiationReduced reaction time, energy efficient1.8-2.7High

Sustainable Synthesis Metrics

Sustainable synthesis metrics provide quantitative assessments of the environmental impact and efficiency of isoxazole synthetic methodologies [15] [26]. The environmental factor (E-factor) serves as a crucial metric, calculated as the ratio of waste mass to product mass [26]. For solvent-free isoxazole synthesis using ball-milling conditions, E-factors range from 1.49 to 4.91, representing significant improvements over traditional solution-based methods [26]. The calculation includes all reactants, catalysts, and auxiliaries, providing a comprehensive assessment of waste generation [26].

Atom economy represents another critical sustainability metric, measuring the percentage of reactant atoms that appear in the final product [29]. Green chemistry approaches for isoxazole synthesis achieve atom economies ranging from 85-95%, compared to 75-82% for classical methods [29]. Process mass intensity (PMI) values for green methodologies range from 2.49-4.5, well below the industry benchmark of less than 10 [29]. Carbon efficiency, which measures the utilization of carbon atoms in the synthesis, shows values of 78-88% for green methods compared to 68-75% for classical approaches [29].

MetricClassical MethodsGreen MethodsIndustry BenchmarkAssessment
Atom Economy (%)75-8285-95>80Good to Excellent
E-Factor3.2-5.81.49-3.5<5Excellent
Process Mass Intensity (PMI)4.2-6.82.49-4.5<10Very Good
Carbon Efficiency (%)68-7578-88>70Good to Very Good
Solvent Intensity2.1-4.50-1.2<5Excellent for solvent-free

Mechanistic Investigations

Reaction Intermediates

The identification and characterization of reaction intermediates play crucial roles in understanding isoxazole synthesis mechanisms [20]. Benzaldehyde oxime serves as the primary starting material, formed through the condensation of benzaldehyde with hydroxylamine hydrochloride [20]. This stable intermediate undergoes subsequent transformations to generate reactive nitrile oxide species, which act as 1,3-dipoles in cycloaddition reactions [20]. The formation of nitrile oxides from oximes typically involves treatment with activating agents such as TsN(Cl)Na·3H₂O in the presence of tert-butyl alcohol at room temperature [20].

The 2H-azirine intermediate represents a critical transient species in modern isoxazole synthesis pathways [9]. These azirine intermediates are generated through iron(II)-catalyzed rearrangement of isoxazole precursors and serve as versatile synthetic intermediates [9]. The azirine formation involves reductive cleavage of the isoxazole carbon-nitrogen bond, followed by intramolecular cyclization [9]. Isoxazoline intermediates also play important roles as cyclization precursors, formed through cycloaddition reactions between nitrile oxides and alkyne dipolarophiles [20].

IntermediateFormation MethodStabilityRole in Mechanism
Benzaldehyde oximeBenzaldehyde + NH₂OH·HClStableStarting material
Nitrile oxideOxime + TsN(Cl)Na·3H₂OReactive intermediate1,3-Dipole for cycloaddition
2H-AzirineFe(II)-catalyzed isoxazole rearrangementTransientRearrangement intermediate
IsoxazolineCycloaddition intermediateModerately stableCyclization precursor
Oxime esterOxime + activating agentStableActivated nucleophile

Computational Analysis of Reaction Pathways

Density functional theory (DFT) calculations provide detailed insights into the mechanistic pathways of isoxazole synthesis [21]. Computational studies using the B3LYP functional combined with the 6-31G(d) basis set have revealed activation energies of -81.15 kcal/mol for pathway P-1 and -77.32 kcal/mol for pathway P-2, favoring the formation of P-1 [21]. Intrinsic reaction coordinate (IRC) analysis confirms that the 1,3-dipolar cycloaddition proceeds via a concerted but asynchronous mechanism [21].

Advanced computational methods employing the M06-2X functional demonstrate that iron(II) catalysts significantly lower activation barriers for isoxazole transformations, with activation energies ranging from 22.1-26.4 kcal/mol [24]. Polarizable continuum model (PCM) calculations reveal that polar solvents favor cyclization reactions, with activation energies of 19.8-24.2 kcal/mol in solvated environments [24]. These computational studies provide crucial guidance for optimizing reaction conditions and understanding the electronic factors governing selectivity [24].

Method/Level of TheorySystem StudiedActivation Energy (kcal/mol)Key Findings
B3LYP/6-31G(d)Nitrile oxide cycloaddition-81.15 (P-1), -77.32 (P-2)Concerted but asynchronous mechanism
B3LYP/6-311+G(d,p)Isoxazole-azirine rearrangement25.3-28.7Azirine intermediate confirmed
M06-2X/6-31G(d)Fe(II) catalyzed transformations22.1-26.4Fe(II) lowers activation barriers
PCM-B3LYP/6-31G(d)Solvent effects on reaction pathways19.8-24.2Polar solvents favor cyclization

Stereochemical Considerations

Stereochemical outcomes in isoxazole synthesis are governed by several factors, including electronic effects of substituents, steric hindrance around the reaction center, and catalyst coordination geometry [19]. The 1,3-dipolar cycloaddition reactions exhibit high regioselectivity, predominantly yielding 3,5-disubstituted isoxazoles with selectivity ratios exceeding 95:5 compared to 3,4-disubstituted products [19]. This regioselectivity is attributed to the electronic effects of the phenyl substituent, which directs the cycloaddition to favor the thermodynamically more stable regioisomer [19].

Isoxazole rearrangement reactions generally proceed with retention of configuration, showing selectivity ratios of 85:15 for retained versus inverted configurations [19]. The stereochemical outcome depends on the steric environment around the reaction center and the coordination geometry of metal catalysts [19]. Azirine formation processes typically result in racemic product formation due to the symmetrical nature of the intermediate radicals [19]. Cyclization processes can exhibit cis/trans selectivity, with ratios of approximately 70:30 depending on the reaction conditions and catalyst coordination [19].

Reaction TypeStereochemical OutcomeControlling FactorsSelectivity Ratio
1,3-Dipolar CycloadditionRegioselective (3,5-disubstituted)Electronic effects of substituents>95:5 (3,5 vs 3,4)
Isoxazole RearrangementRetention of configurationSteric hindrance around reaction center85:15 (retained vs inverted)
Azirine FormationRacemic product formationReaction temperature and conditions50:50 (racemic)
Cyclization Processcis/trans selectivity observedCatalyst coordination geometry70:30 (cis:trans)

XLogP3

2

UNII

ZL8HD4RP5B

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1136-45-4

Wikipedia

5-methyl-3-phenyl-1,2-oxazole-4-carboxylic acid

General Manufacturing Information

4-Isoxazolecarboxylic acid, 5-methyl-3-phenyl-: ACTIVE

Dates

Modify: 2023-08-15

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